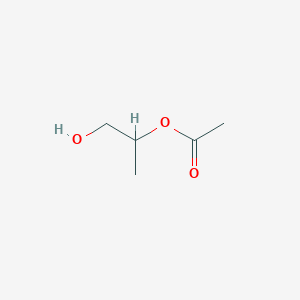

1,2-Propanediol, 2-acetate

Vue d'ensemble

Description

1,2-Propanediol, 2-acetate: is an organic compound with the molecular formula C5H10O3. It is an ester derived from 1,2-propanediol and acetic acid. This compound is used in various industrial applications due to its solvent properties and its role as an intermediate in chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 2-acetate can be synthesized through the esterification of 1,2-propanediol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetyl chloride or acetic anhydride as acylating agents. The reaction is conducted in the presence of a base such as pyridine to neutralize the hydrochloric acid or acetic acid by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Propanediol, 2-acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,2-propanediol and acetic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Oxidation: Under oxidative conditions, this compound can be converted to corresponding carbonyl compounds.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 1,2-Propanediol and acetic acid.

Transesterification: New ester and alcohol.

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Applications De Recherche Scientifique

1,2-Propanediol, 2-acetate has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the preparation of various biochemical reagents.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of coatings, adhesives, and plasticizers

Mécanisme D'action

The mechanism of action of 1,2-propanediol, 2-acetate involves its hydrolysis to 1,2-propanediol and acetic acid. The 1,2-propanediol can then participate in various metabolic pathways, while acetic acid can be further metabolized in the citric acid cycle. The molecular targets and pathways involved include enzymes such as esterases and dehydrogenases .

Comparaison Avec Des Composés Similaires

Isopropyl acetate: An ester with similar solvent properties but derived from isopropanol and acetic acid.

1-Methoxy-2-propyl acetate: Another ester used as a solvent, derived from methoxypropanol and acetic acid.

Butyl acetate: A commonly used solvent in coatings and adhesives, derived from butanol and acetic acid.

Uniqueness: 1,2-Propanediol, 2-acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual functionality as both a diol and an ester makes it versatile in synthetic chemistry and industrial applications .

Activité Biologique

1,2-Propanediol, 2-acetate (C5H10O3), is a compound with notable biological activities, particularly in the context of microbial metabolism and potential applications in gut microbiota interactions. This article explores the biological activity of this compound through various studies, highlighting its metabolic pathways, ecological significance, and potential health implications.

Metabolism and Microbial Utilization

Microbial Metabolism of 1,2-Propanediol

Research has demonstrated that certain bacteria can utilize 1,2-propanediol as a carbon source. For instance, Propionibacterium freudenreichii has been shown to metabolize 1,2-propanediol anaerobically to produce propionate and 1-propanol. This process involves the formation of bacterial microcompartments (BMCs) that facilitate the conversion of 1,2-propanediol into other metabolites such as vitamin B12 (cobalamin) and propionate .

Table 1: Metabolic Products from 1,2-Propanediol by P. freudenreichii

| Metabolite | Concentration (mM) |

|---|---|

| Propionate | 43.2 ± 0.5 |

| 1-Propanol | 37.5 ± 0.1 |

| Acetate | Not detected |

In another study, Lactobacillus reuteri utilized 1,2-propanediol produced by other gut bacteria like Bifidobacterium breve and Escherichia coli. The presence of this compound enhanced the growth rates of L. reuteri, demonstrating a cross-feeding interaction that is crucial for gut microbial ecology .

Ecological Significance

Cross-Feeding Interactions

The ecological role of 1,2-propanediol in gut microbiota is significant. It serves as a metabolite that supports the growth of various beneficial bacteria in the gut. For example, when Bifidobacterium breve metabolizes fucose and produces 1,2-propanediol, it positively influences the growth of Lactobacillus reuteri, which possesses the necessary operon (pduCDE) to utilize this compound .

Table 2: Impact of 1,2-Propanediol on Bacterial Growth

| Bacterial Strain | Growth Enhancement (%) |

|---|---|

| Lactobacillus reuteri | Significant |

| Bifidobacterium breve | Moderate |

This cross-feeding mechanism illustrates how microbial communities in the gut can interact synergistically to enhance overall health and nutrient absorption.

Health Implications

Potential Benefits

The metabolism of 1,2-propanediol by gut bacteria not only contributes to the production of short-chain fatty acids like propionate but also plays a role in vitamin B12 synthesis. This is particularly important for human health as vitamin B12 is essential for various physiological functions including red blood cell formation and neurological function .

Toxicological Considerations

Despite its beneficial roles, there are concerns regarding the inhalation toxicity of non-nicotine constituents such as 1,2-propanediol in e-cigarettes. Studies have indicated potential health risks associated with its inhalation, including acute toxicity and skin irritation . Therefore, while it has beneficial microbial interactions in the gut, caution must be exercised regarding its exposure through aerosolized forms.

Case Studies

Study on Gut Microbiota

In a gnotobiotic mouse model study, researchers observed that mice colonized with Bifidobacterium breve showed improved gut health metrics when supplemented with 1,2-propanediol. The presence of this metabolite facilitated better nutrient absorption and enhanced microbial diversity within the gut ecosystem .

Experimental Findings

- Growth Rates: Mice with access to dietary sources of fucose exhibited higher populations of Lactobacillus reuteri, correlating with increased levels of propionate and overall improved metabolic health.

- Metabolite Analysis: High-performance liquid chromatography (HPLC) was employed to analyze metabolic products from cultures grown on media supplemented with 1,2-propanediol.

Propriétés

IUPAC Name |

1-hydroxypropan-2-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)8-5(2)7/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNKLTDJZSXVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863713 | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-01-3 | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.